2-Fluoroisobutyric anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoroisobutyric anhydride is an organic compound with the molecular formula C8H12F2O3. It is a derivative of 2-fluoroisobutyric acid and is used in various chemical reactions and industrial applications. This compound is known for its reactivity and is often utilized in the synthesis of other chemical compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Fluoroisobutyric anhydride can be synthesized from 2-fluoroisobutyric acid. One common method involves the reaction of 2-fluoroisobutyric acid with oxalyl chloride to form 2-fluoroisobutyric acid chloride, which is then reacted with a dehydrating agent to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoroisobutyric anhydride undergoes various types of chemical reactions, including:
Nucleophilic Acyl Substitution: This is the most common reaction, where the anhydride reacts with nucleophiles such as alcohols, amines, and water to form esters, amides, and carboxylic acids, respectively
Hydrolysis: Reaction with water to form 2-fluoroisobutyric acid.
Reduction: Reaction with reducing agents like lithium aluminum hydride to form primary alcohols.
Common Reagents and Conditions
Alcohols: React with this compound to form esters.
Amines: React to form amides.
Water: Reacts to form carboxylic acids.
Lithium Aluminum Hydride: Used for reduction reactions to form primary alcohols.
Major Products
Esters: Formed from reactions with alcohols.
Amides: Formed from reactions with amines.
Carboxylic Acids: Formed from hydrolysis.
Primary Alcohols: Formed from reduction reactions.
Wissenschaftliche Forschungsanwendungen
2-Fluoroisobutyric anhydride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of esters, amides, and other derivatives.
Biology: Used in the synthesis of biologically active compounds and intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-fluoroisobutyric anhydride involves nucleophilic acyl substitution reactions. The compound reacts with nucleophiles, where the anhydride group is attacked by the nucleophile, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a leaving group and forming the final product .
Vergleich Mit ähnlichen Verbindungen
2-Fluoroisobutyric anhydride can be compared with other acid anhydrides such as acetic anhydride and benzoic anhydride:
Acetic Anhydride: Commonly used in the acetylation of alcohols and amines.
Benzoic Anhydride: Used in the synthesis of benzoate esters and amides.
Similar Compounds
- Acetic Anhydride
- Benzoic Anhydride
- Propionic Anhydride
This compound is unique due to the presence of the fluorine atom, which imparts distinct reactivity and properties compared to other anhydrides.
Eigenschaften
Molekularformel |
C8H12F2O3 |
---|---|
Molekulargewicht |
194.18 g/mol |
IUPAC-Name |
(2-fluoro-2-methylpropanoyl) 2-fluoro-2-methylpropanoate |
InChI |
InChI=1S/C8H12F2O3/c1-7(2,9)5(11)13-6(12)8(3,4)10/h1-4H3 |
InChI-Schlüssel |
MHDOQNDVZLYXGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)OC(=O)C(C)(C)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.